Methylene dithiocyanate
Overview
Description
Methylene dithiocyanate is a chemical compound synthesized through the reaction of dibromomethane with sodium thiocyanate. The synthesis can be catalyzed by various catalysts, including compound R, which acts as a phase transfer catalyst in an ethanol-water solution . The compound has been studied for its potential applications and the optimization of its synthesis process to improve yield, reduce costs, and minimize waste emissions .
Synthesis Analysis
The synthesis of methylene dithiocyanate has been optimized to achieve higher yields and more efficient production. One method involves using dibromomethane and sodium thiocyanate with a phase transfer catalyst in an ethanol-water solution, yielding up to 82% of the product . Another approach compares the use of ethylene dichloride with dibromomethane, indicating that the latter can be used under atmospheric pressure, enhancing safety and product quality . Additionally, the synthesis has been explored using different catalysts, reaction temperatures, solvents, and molar ratios of reactants, with yields reaching 71% under optimal conditions .
Molecular Structure Analysis
The molecular structure of methylene dithiocyanate is related to its precursors and derivatives. For instance, the microwave spectrum of methylthiocyanate, a related molecule, has been investigated, revealing rotational constants and a dipole moment nearly parallel to the principal axis. The structure of methylthiocyanate includes bond lengths and angles such as C–H, C–S, C–N, and the angle CSC, which are consistent with the rotational constants . Although the exact structure of methylene dithiocyanate is not detailed in the provided papers, insights can be drawn from related compounds like methylene dichloride, which has a well-defined crystal structure determined by X-ray diffraction .
Chemical Reactions Analysis
Methylene dithiocyanate is synthesized through reactions involving dibromomethane and sodium thiocyanate. The process can involve various catalysts and solvents to optimize the reaction conditions. The compound's reactivity and potential for further chemical transformations are not extensively discussed in the provided papers. However, related compounds, such as phenyl isothiocyanate, have been used in heterocyclic synthesis to create polyfunctionally substituted derivatives, indicating the potential for methylene dithiocyanate to participate in similar chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylene dithiocyanate are not directly detailed in the provided papers. However, the synthesis process and the conditions under which it is carried out suggest that the compound is stable under certain temperatures and can be synthesized in aqueous solutions. The related compound, methylene, is known for its reactivity and low specificity, which is significant in protein footprinting and labeling solvent-accessible nonpolar areas . This information may provide indirect insights into the reactivity and properties of methylene dithiocyanate.
Scientific Research Applications
Synthesis and Environmental Applications
- Methylene dithiocyanate has been synthesized using various techniques, emphasizing safety and environmental sustainability. Optimizations in the process have focused on reducing waste and cost, thereby enhancing the green production of the compound (Zheng, 2012).
Biocidal Properties
- It is used as a biocide in the leather industry. Blends of methylene dithiocyanate with other biocides like TCMTB show rapid antimicrobial action and are suitable for various tannery applications (Muthusubramanian, Rao, & Mitra, 2003).
Photodynamic Therapy and Medical Research
- Methylene blue, a derivative of methylene dithiocyanate, is used in photodynamic therapy for treating cancers and microbial infections due to its low toxicity and effective photosensitizing properties (Wainwright, 2005).
Neuroprotective Actions
- Methylene blue has been explored for its neuroprotective effects, potentially functioning as an alternative mitochondrial electron transfer carrier and providing protection against various neurotoxicities (Poteet et al., 2012).
Isothiocyanates in Disease Prevention
- Isothiocyanates, chemically related to methylene dithiocyanate, have shown promise in disease prevention and therapy in human populations, especially in the context of sulforaphane and phenethyl isothiocyanate from cruciferous vegetables (Palliyaguru et al., 2018).
Photocatalytic Degradation
- Studies have focused on the photocatalytic degradation of dyes like methylene blue using novel technologies, highlighting its potential in environmental remediation (Liu, Yang, Shi, & Li, 2015).
Fluorescent Imaging in Medical Procedures
- Methylene blue's role as a fluorophore in surgical settings is being explored, with applications in imaging ureters, identifying parathyroid glands, and detecting tumor margins in breast cancer (Cwalinski et al., 2020).
Agricultural Pest and Disease Management
- Biofumigation techniques using isothiocyanates, related to methylene dithiocyanate, are being employed in agricultural settings for pest and disease management, demonstrating its efficacy in reducing disease incidence and increasing crop yield (Matthiessen & Kirkegaard, 2006).
Analysis in Aquatic Products
- Techniques for detecting methylene bisthiocyanate in aquatic products have been developed, highlighting the importance of monitoring its levels in the food industry (Yang et al., 2017).
Safety And Hazards
Methylene dithiocyanate is considered hazardous. It is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It is also very toxic to aquatic life . Safety measures include avoiding release to the environment, not breathing dusts or mists, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
thiocyanatomethyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXKXIUSSIAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC#N)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2S2, Array | |
Record name | METHYLENEBIS(THIOCYANATE) | |
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Record name | METHYLENE BIS(THIOCYANATE) | |
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DSSTOX Substance ID |
DTXSID8025599 | |
Record name | Methylene bis(thiocyanate) | |
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Molecular Weight |
130.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylenebis(thiocyanate) appears as yellow to light orange-colored mass or yellow powder. (NTP, 1992), Pellets or Large Crystals, Yellow to light orange solid; [CAMEO], SOLID IN VARIOUS FORMS. | |
Record name | METHYLENEBIS(THIOCYANATE) | |
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Solubility |
Decomposes (NTP, 1992), Greater than 100 mg/ml in DMSO at 20 °C. 10-50 mg/ml in 95% ethanol at 20 °C. Greater than 100 mg/ml in acetone at 20 °C., Solubility in water: none | |
Record name | METHYLENEBIS(THIOCYANATE) | |
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Vapor Pressure |
0.00197 [mmHg] | |
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Product Name |
Methylene dithiocyanate | |
Color/Form |
Yellow to light orange-colored solid | |
CAS RN |
6317-18-6 | |
Record name | METHYLENEBIS(THIOCYANATE) | |
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Melting Point |
221 to 225 °F (NTP, 1992), 105-107 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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